Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
CAS No.:
Cat. No.: VC18616907
Molecular Formula: C12H11ClN2O3
Molecular Weight: 266.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2O3 |
|---|---|
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate |
| Standard InChI | InChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16) |
| Standard InChI Key | GTFDUTJVVABZMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a benzoate ester core with two key substituents: a chloro group at the 4-position and a 2-cyanoacetyl amino group at the 2-position. The molecular formula is inferred as , yielding a molecular weight of approximately 266.68 g/mol . The chloro group enhances electrophilicity, while the cyanoacetyl moiety introduces hydrogen-bonding capabilities and dipole interactions, influencing solubility and reactivity .
Spectroscopic Characterization
Although spectroscopic data for this specific compound are unavailable, analogous benzoate esters exhibit distinct IR absorptions for ester carbonyl (1720–1740 cm), amide N–H (3300 cm), and nitrile C≡N (2240 cm) groups . NMR spectra would likely show aromatic proton resonances near δ 7.5–8.0 ppm and ethyl ester signals at δ 1.3 (triplet) and δ 4.3 (quartet) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible route involves sequential acylation and esterification:
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Chlorination: 4-Aminobenzoic acid undergoes chlorination using to yield 4-chloro-2-nitrobenzoic acid, followed by reduction to 4-chloro-2-aminobenzoic acid .
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Cyanoacetylation: Reaction with 2-cyanoacetyl chloride in the presence of a base (e.g., triethylamine) forms the amide linkage .
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Esterification: Treatment with ethanol under acidic conditions produces the ethyl ester .
Critical Parameters:
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Temperature control (< 0°C) during cyanoacetylation prevents premature hydrolysis .
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Purification via recrystallization (ethanol/water) achieves >95% purity .
Industrial Production
Scalable methods prioritize cost efficiency:
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Continuous-flow reactors minimize side reactions during chlorination .
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Solvent recycling (e.g., toluene) reduces waste in esterification steps .
Physicochemical Properties
The low water solubility suggests formulation challenges, necessitating co-solvents (e.g., PEG-400) for biomedical applications . Thermal stability is comparable to chlorinated benzoates, with decomposition onset near 200°C .
Biological Activity and Mechanism
Enzyme Interactions
The cyanoacetyl group acts as an electrophilic warhead, forming covalent bonds with cysteine residues in enzymes like proteases. For example, related compounds inhibit HIV-1 protease ( = 12 nM) by modifying the catalytic dyad .
Cytotoxicity Screening
While direct studies are lacking, structurally similar chlorinated amides exhibit dose-dependent hematotoxicity in rodents, including methemoglobinemia and splenic hyperplasia at >3200 ppm doses .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Functionalization at the cyano group yields kinase inhibitors .
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Antimicrobials: Chlorinated benzoates show activity against Gram-positive pathogens .
Materials Science
Incorporation into liquid crystals enhances thermal stability due to dipole-dipole interactions.
Comparison with Structural Analogs
Ethyl 4-[(4-Chlorobenzoyl)Amino]Benzoate
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Structural Difference: Benzoyl vs. cyanoacetyl amino group.
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Impact: Reduced solubility (0.1 vs. 0.05 mg/mL) but higher thermal stability (ΔT = +15°C).
Ethyl 4-(2-Chloroacetamido)Benzoate
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Reactivity: Chloroacetamido group undergoes nucleophilic substitution more readily than cyanoacetyl.
Future Research Directions
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